molecular formula C28H24N2O6 B2704153 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 866348-56-3

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2704153
CAS No.: 866348-56-3
M. Wt: 484.508
InChI Key: ULLPHRJYHAWADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C28H24N2O6 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline moiety, which is a common motif in many naturally occurring molecules . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of 4-hydroxy-2-quinolones, which have been used in the synthesis of related four-membered to seven-membered heterocycles . These reactions are part of the unique chemistry of quinoline-2,4-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 484.508. The average mass is 498.483 Da and the mono-isotopic mass is 498.142700 Da .

Scientific Research Applications

Structural Studies and Crystallography

Research has explored the structural aspects of similar quinoline derivatives, focusing on their crystal structures and co-crystal formation with aromatic diols. These studies provide insights into the molecular configurations and interaction potentials of such compounds (Karmakar, Kalita, & Baruah, 2009). Additionally, investigations into the crystal structures of related compounds have revealed different spatial orientations and geometries, contributing to our understanding of how these molecules interact with other substances (Kalita & Baruah, 2010).

Chemical Synthesis and Catalysis

Synthetic methodologies for creating compounds with similar molecular structures have been developed. For instance, the preparation of pincer ruthenium catalysts utilizing related quinoline derivatives illustrates the potential of these compounds in catalytic applications (Facchetti et al., 2016). This underscores the utility of such compounds in the synthesis of complex molecules and their role in facilitating chemical reactions.

Pharmaceutical Ingredient Synthesis

In the pharmaceutical industry, similar compounds have been used as intermediates in the synthesis of various pharmaceutical ingredients. These processes often involve complex reactions where the quinoline derivatives serve as key components in the formation of active pharmaceutical ingredients (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Fluorescence and Optical Properties

Some quinoline derivatives exhibit unique fluorescence properties, making them potentially useful in optical applications and materials science. Investigations into the fluorescence emission of these compounds have revealed their potential in developing new materials with specific optical characteristics (Karmakar, Sarma, & Baruah, 2007).

Future Directions

Future research could focus on the synthesis and applications of this compound and its derivatives, given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones . This could shed new light on these interesting heterocycles .

Properties

IUPAC Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-34-20-10-8-19(9-11-20)29-26(31)17-30-16-22(27(32)18-6-4-3-5-7-18)28(33)21-14-24-25(15-23(21)30)36-13-12-35-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPHRJYHAWADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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